![molecular formula C21H22N8O B2930819 4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide CAS No. 2309602-57-9](/img/structure/B2930819.png)

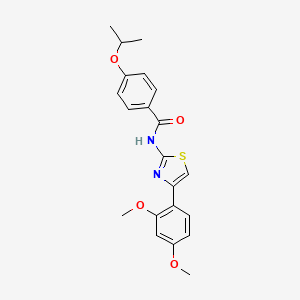

4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a triazolopyridazine ring, and an azetidine ring . It is likely to be used in medicinal chemistry research due to its structural complexity and the presence of these functional groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, imidazole was N-arylated with 4-fluorobenzaldehyde in the presence of hexadecyltrimethylammonium bromide as a catalyst . The resulting 4-(1H-imidazol-1-yl)benzaldehyde was then treated with various substituted acetophenones using a 10% NaOH solution in methanol to get the corresponding chalcones .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The imidazole ring is a five-membered ring with two nitrogen atoms, the triazolopyridazine is a six-membered ring with three nitrogen atoms, and the azetidine is a four-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The imidazole ring can undergo reactions at the nitrogen atoms, the triazolopyridazine ring can undergo reactions at the nitrogen and carbon atoms, and the azetidine ring can undergo reactions at the nitrogen atom .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- This compound has been a part of research focusing on the synthesis of various heterocyclic compounds. These studies typically involve exploring the chemical properties and reactions of different functional groups and ring systems, including imidazoles and triazoles, to develop new compounds with potential biological activities. For instance, a study by Chen et al. (1982) involved the synthesis and biological evaluation of derivatives of the imidazo[4,5‐d]pyridazine and v‐triazolo[4,5‐d]pyridazine ring systems against human carcinomas (Chen et al., 1982).

Antitumor Activity

- Some derivatives of this chemical structure have shown promise in antitumor research. For example, Stevens et al. (1987) investigated the antitumor activity of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a similar structure, demonstrating its effectiveness against various murine tumors (Stevens et al., 1987).

Synthesis in Green Chemistry

- The compound's synthesis is also explored in the context of green chemistry. For example, Liu et al. (2012) developed a method for synthesizing similar compounds using environmentally benign solvents and catalysts, which is crucial for sustainable chemical research (Liu et al., 2012).

Exploration of Chemical Properties

- Research into the chemical properties of similar compounds has been ongoing to understand their potential applications better. This includes studies on their synthesis, reactivity, and the possibility of forming new ring systems or functional groups, as explored by Board et al. (2009) (Board et al., 2009).

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.

Result of Action

Imidazole derivatives are known to show a broad range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.

Action Environment

It’s known that imidazole is stable under normal temperature and pressure , suggesting that this compound may also be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N8O/c1-15-23-24-19-7-8-20(25-29(15)19)28-12-18(13-28)26(2)21(30)17-5-3-16(4-6-17)11-27-10-9-22-14-27/h3-10,14,18H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYFGFBOEQUISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)

![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)

![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2930752.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)